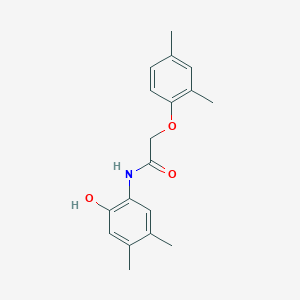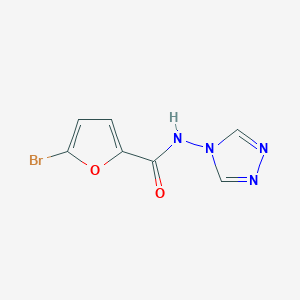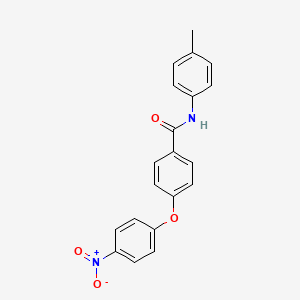
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, also known as DMHPA, is a chemical compound that has gained attention in the scientific community for its potential applications in research. DMHPA is a derivative of N-(2-hydroxy-4,5-dimethylphenyl)acetamide and 2,4-dimethylphenol. The synthesis of DMHPA involves the reaction of N-(2-hydroxy-4,5-dimethylphenyl)acetamide with 2,4-dimethylphenol under specific conditions. The resulting compound has shown promise in various research applications due to its unique properties.
作用机制
The mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is not fully understood. However, studies have suggested that the compound inhibits the activity of specific enzymes that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis in cancer cells. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have suggested that 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide inhibits the growth of cancer cells by inducing apoptosis. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory properties. In vivo studies have shown that 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has a low toxicity profile and does not cause significant adverse effects.
实验室实验的优点和局限性
One of the main advantages of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is its potential as a novel anti-cancer agent. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research. Additionally, 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has a low toxicity profile and does not cause significant adverse effects, making it a safe compound for use in lab experiments. However, one limitation of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is its relatively low yield and the difficulty of synthesizing it in large quantities.
未来方向
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide. One potential area of research is the development of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide as a novel anti-cancer agent. Further studies are needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide and its potential as a therapeutic agent. Another area of research is the potential use of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide in the treatment of inflammatory diseases such as arthritis. Additional studies are needed to determine the efficacy of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide in treating these conditions. Finally, further research is needed to optimize the synthesis of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide and increase its yield, making it more accessible for research purposes.
In conclusion, 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is a promising chemical compound with potential applications in various areas of scientific research. Its unique properties make it a candidate for further investigation as an anti-cancer agent and a potential treatment for inflammatory diseases. Further research is needed to fully understand the mechanism of action of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide and its potential as a therapeutic agent.
合成方法
The synthesis of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide involves the reaction of N-(2-hydroxy-4,5-dimethylphenyl)acetamide with 2,4-dimethylphenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction takes place at a temperature of around 80-90°C for a specific period of time. The resulting compound is then purified through various methods such as recrystallization or column chromatography. The yield of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide can vary depending on the reaction conditions and the purity of the starting materials.
科学研究应用
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has shown potential in various research applications due to its unique properties. One of the most promising applications of 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is in the field of cancer research. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. This inhibition is believed to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells. 2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-11-5-6-17(14(4)7-11)22-10-18(21)19-15-8-12(2)13(3)9-16(15)20/h5-9,20H,10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPKGEGRPBEEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C(=C2)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![N~1~-(2-fluorophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5713648.png)
![8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5713651.png)
![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-ethylbutanamide](/img/structure/B5713670.png)

![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)

![1-[(4-chlorophenyl)sulfonyl]-N-(2-cyanophenyl)-4-piperidinecarboxamide](/img/structure/B5713698.png)



